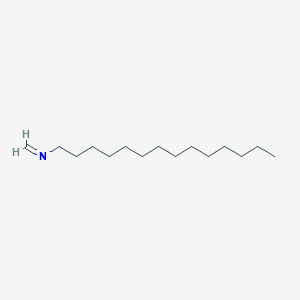
N-Tetradecylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tetradecylmethanimine is an organic compound classified as an imine Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) this compound specifically features a tetradecyl group (a 14-carbon alkyl chain) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tetradecylmethanimine can be synthesized through the reaction of tetradecylamine with formaldehyde. The reaction typically involves the following steps:
Formation of the Intermediate: Tetradecylamine reacts with formaldehyde in the presence of an acid catalyst to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form this compound.
The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly employed.
Solvent: Solvents like ethanol or methanol can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Tetradecylmethanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it back to tetradecylamine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Nucleophiles such as amines or alcohols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Oxidation typically yields N-tetradecylamine oxides.
Reduction: Reduction results in the formation of tetradecylamine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-Tetradecylmethanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Tetradecylmethanimine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The molecular pathways involved include:
Nucleophilic Addition: The imine group can undergo nucleophilic addition reactions, forming new covalent bonds.
Hydrolysis: In aqueous environments, the imine group can hydrolyze to form the corresponding amine and aldehyde.
Comparison with Similar Compounds
Similar Compounds
N-Dodecylmethanimine: Similar structure but with a 12-carbon alkyl chain.
N-Hexadecylmethanimine: Similar structure but with a 16-carbon alkyl chain.
N-Octadecylmethanimine: Similar structure but with an 18-carbon alkyl chain.
Uniqueness
N-Tetradecylmethanimine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The 14-carbon chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and industry.
Properties
CAS No. |
116208-65-2 |
|---|---|
Molecular Formula |
C15H31N |
Molecular Weight |
225.41 g/mol |
IUPAC Name |
N-tetradecylmethanimine |
InChI |
InChI=1S/C15H31N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h2-15H2,1H3 |
InChI Key |
JKFHTMYJIKWKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)
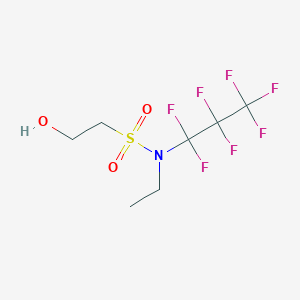
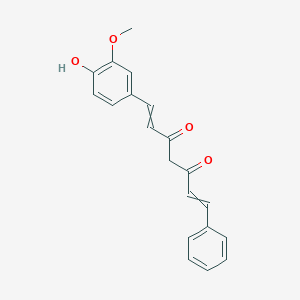
![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
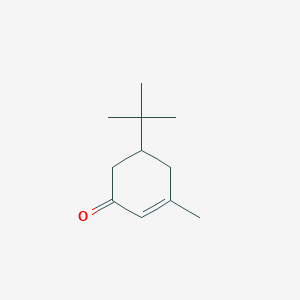
![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
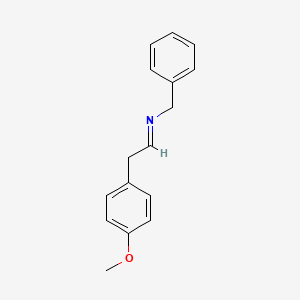
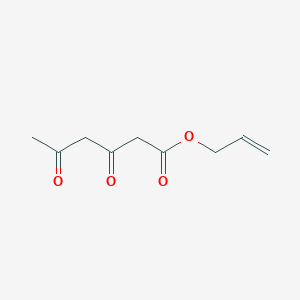
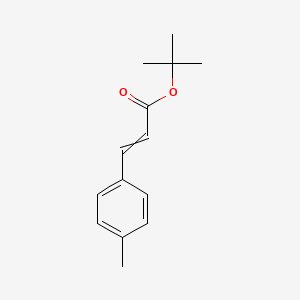
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
